molecular formula C12H12N2O B1414729 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine CAS No. 1020955-13-8

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Cat. No.: B1414729
CAS No.: 1020955-13-8
M. Wt: 200.24 g/mol
InChI Key: DTDNADPDZXJANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-7-11(14-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDNADPDZXJANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Scaffold Analysis of 3-(Indan-5-yl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, physicochemical characteristics, and synthetic methodology for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (CAS 1020955-13-8).

Executive Summary

This compound represents a privileged structural motif in medicinal chemistry, combining the lipophilic, conformationally restricted indane ring with the polar, hydrogen-bond-capable 5-aminoisoxazole core. This specific arrangement—a 3-aryl-5-aminoisoxazole—is frequently utilized as a bioisostere for amide bonds or phenyl rings in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This guide provides a definitive analysis of its molecular weight, calculated physicochemical properties, and the primary synthetic routes required for its generation in a drug discovery context.

Part 1: Structural Identity & Molecular Metrics

The compound is characterized by an indane (2,3-dihydro-1H-indene) moiety attached to the 3-position of a 1,2-oxazole ring, with a primary amine situated at the 5-position.

Core Identifiers
ParameterData
IUPAC Name This compound
Common Name 5-Amino-3-(5-indanyl)isoxazole
CAS Number 1020955-13-8
Molecular Formula C₁₂H₁₂N₂O
SMILES NC1=CC(C2=CC3=C(CCC3)C=C2)=NO1
Mass Spectrometry Data

Accurate mass determination is critical for validating synthesis and metabolic tracking.

Mass TypeValue (Da)Notes
Molecular Weight (Average) 200.24 Used for molarity calculations.
Monoisotopic Mass 200.0950 Used for High-Res MS (HRMS) identification.
[M+H]⁺ 201.1023Primary ion observed in ESI+ mode.
Elemental Analysis C: 71.98%, H: 6.04%, N: 13.99%, O: 7.99%Theoretical composition.

Part 2: Physicochemical Properties (In Silico & Empirical)

The physicochemical profile of this molecule suggests favorable oral bioavailability parameters, balancing the lipophilicity of the indane ring with the polarity of the aminoisoxazole headgroup.

Lipophilicity and Solubility

The indane ring acts as a "grease ball," increasing affinity for hydrophobic pockets, while the 5-aminoisoxazole provides a polar handle for hydrogen bonding.

  • cLogP (Calculated): ~2.1 – 2.4

    • Implication: The molecule resides in the optimal range for membrane permeability (LogP < 5) without being excessively insoluble.

  • Topological Polar Surface Area (TPSA): ~52 Ų

    • Breakdown: Isoxazole Ring (13.1 Ų) + Primary Amine (26.0 Ų) + Ether Oxygen contribution.

    • Implication: A TPSA < 90 Ų strongly correlates with high Blood-Brain Barrier (BBB) penetration, making this scaffold attractive for CNS targets.

Lipinski's Rule of Five Compliance
RuleStatusValue
MW < 500 Pass200.24
LogP < 5 Pass~2.3
H-Bond Donors < 5 Pass1 (Primary amine -NH₂)
H-Bond Acceptors < 10 Pass3 (Ring N, Ring O, Amine N)

Part 3: Synthetic Methodology

The most robust route to 3-aryl-5-aminoisoxazoles involves the condensation of a


-ketonitrile with hydroxylamine. This method is preferred over the reaction of alkynenitriles due to milder conditions and higher regioselectivity.
Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

  • Hydroxylamine hydrochloride (The nitrogen/oxygen source).

  • 3-(2,3-dihydro-1H-inden-5-yl)-3-oxopropanenitrile (The carbon scaffold).

Detailed Protocol: The -Ketonitrile Route

Note: This protocol is adapted from standard methodologies for 5-aminoisoxazole synthesis [1, 2].

Step 1: Preparation of the


-Ketonitrile 
  • Reagents: 5-Acetylindane, Acetonitrile, Sodium Hydride (NaH).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend NaH (1.5 eq) in THF at 0°C.

    • Add acetonitrile (1.2 eq) dropwise; stir for 15 min.

    • Add 5-acetylindane (1.0 eq) slowly.

    • Reflux for 4 hours. The solution will thicken as the enolate forms.

    • Quench with water, acidify to pH 4, and extract with Ethyl Acetate.

    • Mechanistic Insight: The acetonitrile anion attacks the ester/ketone carbonyl. (Note: For acetylindane, a Claisen-type condensation using diethyl carbonate followed by cyanolysis is also possible, but direct condensation with acetonitrile anion is more direct).

Step 2: Cyclization to 3-(Indan-5-yl)isoxazol-5-amine

  • Reagents:

    
    -ketonitrile (from Step 1), Hydroxylamine Hydrochloride (
    
    
    
    ), Sodium Hydroxide.
  • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the

      
      -ketonitrile in EtOH.
      
    • Add

      
       (1.2 eq).
      
    • Adjust pH to ~7.5–8.0 using NaOH (Critical Step).

    • Reflux for 3–6 hours.

    • Cool to precipitate the product. Recrystallize from Ethanol.

Regioselectivity Control (Critical Mechanism)

The reaction of


-ketonitriles with hydroxylamine can theoretically yield two isomers.
  • Pathway A (Desired): Nitrogen attacks the ketone carbonyl first

    
     Oxime formation 
    
    
    
    Oxygen attacks the nitrile carbon
    
    
    5-amino-3-aryl isoxazole .
  • Pathway B (Undesired): Nitrogen attacks the nitrile first

    
     Amidoxime 
    
    
    
    Oxygen attacks ketone
    
    
    3-amino-5-aryl isoxazole .

Control Strategy: Under neutral-to-slightly basic conditions (pH 7–8) and elevated temperatures, Pathway A is kinetically favored for


-ketonitriles, yielding the target 5-amino isomer [3].
Visualization of Synthesis Workflow

Synthesis_Workflow Start 5-Acetylindane (Starting Material) Step1 Condensation (NaH, MeCN, THF) Start->Step1 Inter Intermediate: 3-(Indan-5-yl)-3-oxopropanenitrile Step1->Inter Nucleophilic Acyl Substitution Step2 Cyclization (NH2OH·HCl, pH 7.5) Inter->Step2 Product Target: 3-(Indan-5-yl)-1,2-oxazol-5-amine Step2->Product Regioselective Cyclization

Caption: Figure 1: Synthetic pathway prioritizing the 5-amino regiochemistry via beta-ketonitrile intermediate.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic Indane) and 220 nm (Amide/Amine absorption).

  • Retention Time Prediction: Due to the indane group, expect elution late in the gradient (approx. 6–7 min in a 10 min run).

NMR Validation (¹H NMR in DMSO-d₆)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
Isoxazole C4-H ~5.1 – 5.4 ppmSinglet1HCharacteristic of 5-amino isoxazoles.
Amine -NH₂ ~6.5 – 7.0 ppmBroad Singlet2HExchangeable with

.
Indane Aromatic ~7.2 – 7.6 ppmMultiplet3HIndane phenyl ring protons.
Indane Benzylic ~2.8 – 2.9 ppmTriplet/Multiplet4HC1 and C3 of indane.
Indane Bridge ~2.0 – 2.1 ppmQuintet2HC2 of indane.

Part 5: Biological Relevance (Scaffold Analysis)

The 3-(Indan-5-yl)-1,2-oxazol-5-amine structure is not merely a random chemical entity; it is a "privileged scaffold" often screened against specific protein families.

Potential Targets
  • Kinase Inhibition: The 5-aminoisoxazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The indane group occupies the hydrophobic pocket (Gatekeeper region).

  • GPCR Modulation: Similar scaffolds have shown affinity for Adenosine receptors and Glutamate receptors.

  • FAAH Inhibitors: Indane-isoxazole derivatives have appeared in patent literature regarding Fatty Acid Amide Hydrolase (FAAH) inhibition, relevant for pain and anxiety management [4].

Pharmacophore Map

Pharmacophore Center Isoxazole Core (Scaffold) Amine 5-NH2 Group (H-Bond Donor) (Hinge Binder) Center->Amine Polarity Indane Indane Ring (Hydrophobic/Lipophilic) (Pocket Occupancy) Center->Indane Lipophilicity Nitrogen Ring Nitrogen (H-Bond Acceptor) Center->Nitrogen

Caption: Figure 2: Pharmacophore mapping highlighting the dual nature of the scaffold (Hydrophobic tail + Polar head).

References

  • Johnson, L., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[1] [Link]

  • PubChem. (2025).[2][3] Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). "Synthesis of Isoxazole Derivatives." Molecules. Retrieved from [Link]

Sources

A Technical Guide to the Putative Binding Affinity Targets of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: A Focus on Phosphodiesterases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential binding affinity targets for the novel chemical entity 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine. In the absence of direct published data for this specific molecule, this document leverages established knowledge of structurally related compounds and common pharmacophores to postulate and explore the most probable biological targets. Drawing parallels with well-characterized inhibitors, this guide focuses on the phosphodiesterase (PDE) enzyme family, with a primary emphasis on PDE9A and a secondary discussion on PDE2A, as plausible and compelling targets. The guide details the signaling pathways, experimental protocols for affinity determination, and the therapeutic rationale for targeting these enzymes.

Introduction: Rationale for Target Postulation

The compound this compound incorporates a 1,2-oxazol-5-amine core linked to a 2,3-dihydro-1H-indene moiety. While direct binding data for this specific molecule is not publicly available, its structural motifs are present in numerous bioactive compounds. The isoxazole ring is a versatile scaffold in medicinal chemistry, known to participate in various binding interactions, including hydrogen bonding and aromatic stacking. The indane group provides a rigid, lipophilic component that can occupy hydrophobic pockets within protein targets.

Given these features, a logical starting point for target identification is to examine known inhibitors with similar structural elements. A prominent example is PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A)[1][2]. Although structurally distinct, the exploration of PDE9A and other related phosphodiesterases as potential targets for this compound is a rational and data-driven approach. Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3]. Their tissue-specific expression and involvement in a wide array of physiological processes make them attractive drug targets[4].

This guide will therefore proceed with a detailed exploration of PDE9A and PDE2A as high-probability candidate targets for the subject compound, providing the necessary scientific framework for initiating an investigation into its mechanism of action.

Primary Putative Target: Phosphodiesterase 9A (PDE9A)

PDE9A is a cGMP-specific phosphodiesterase that plays a crucial role in regulating cGMP signaling pathways. By hydrolyzing cGMP to GMP, PDE9A acts as a negative regulator of cGMP-mediated cellular processes[1].

Upstream and Downstream Signaling of PDE9A

The primary signaling pathway modulated by PDE9A involves the generation of cGMP by guanylyl cyclases (GCs). There are two main pathways for cGMP production that are relevant to PDE9A activity:

  • Natriuretic Peptide (NP) - Particulate Guanylyl Cyclase (pGC) Axis: Natriuretic peptides, such as atrial natriuretic peptide (ANP), bind to and activate pGCs located on the cell membrane. This leads to the conversion of GTP to cGMP. Evidence suggests that PDE9A preferentially hydrolyzes cGMP generated through this pathway[1].

  • Nitric Oxide (NO) - Soluble Guanylyl Cyclase (sGC) Axis: The gaseous signaling molecule nitric oxide diffuses into the cell and activates soluble guanylyl cyclase in the cytoplasm, which then synthesizes cGMP[1].

Inhibition of PDE9A leads to an accumulation of intracellular cGMP, which in turn can activate downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases.

Diagram: PDE9A Signaling Pathway

PDE9A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Regulation cluster_downstream Downstream Effectors Natriuretic Peptides Natriuretic Peptides pGC Particulate Guanylyl Cyclase (pGC) Natriuretic Peptides->pGC Activates cGMP cGMP pGC->cGMP Synthesizes NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates sGC->cGMP Synthesizes GTP GTP GTP->pGC GTP->sGC PDE9A PDE9A cGMP->PDE9A PKG Protein Kinase G (PKG) cGMP->PKG Activates IonChannels cGMP-gated Ion Channels cGMP->IonChannels Activates PDEs Other PDEs cGMP->PDEs Regulates GMP GMP PDE9A->GMP Hydrolyzes Inhibitor 3-(2,3-dihydro-1H-inden-5-yl) -1,2-oxazol-5-amine (Putative Inhibitor) Inhibitor->PDE9A Inhibits CellularResponse Cellular Response PKG->CellularResponse IonChannels->CellularResponse PDEs->CellularResponse

Caption: Putative signaling pathway involving PDE9A.

Therapeutic Rationale for PDE9A Inhibition

The role of PDE9A in regulating cGMP has made it a target for several therapeutic areas:

  • Neurodegenerative Diseases: PDE9A inhibition has been investigated for its potential to enhance synaptic plasticity and improve memory in conditions like Alzheimer's disease[2][5]. Clinical trials with PDE9A inhibitors, such as PF-04447943, have been conducted to assess their efficacy in patients with mild to moderate Alzheimer's disease[5][6].

  • Sickle Cell Disease (SCD): PDE9A is expressed in neutrophils and reticulocytes, and its inhibition can increase cGMP levels, potentially reducing the formation of blood cell aggregates and inflammation associated with vaso-occlusion in SCD[7]. A Phase Ib study of PF-04447943 in stable SCD patients showed a reduction in circulating monocyte-platelet and neutrophil-platelet aggregates[7][8].

  • Cognitive Function: Preclinical studies have shown that PDE9A inhibitors can enhance cognitive function in rodents[2][9].

Experimental Protocols for Determining Binding Affinity to PDE9A

To ascertain whether this compound binds to and inhibits PDE9A, a series of established assays can be employed.

Step-by-Step Protocol: In Vitro PDE9A Inhibition Assay

  • Reagents and Materials:

    • Recombinant human PDE9A enzyme

    • cGMP (substrate)

    • 5'-Nucleotidase (e.g., from Crotalus atrox)

    • Phosphate buffer

    • Test compound (this compound)

    • Reference inhibitor (e.g., PF-04447943)

    • Malachite green-based phosphate detection reagent

    • 384-well microplates

  • Assay Procedure: a. Prepare serial dilutions of the test compound and the reference inhibitor in an appropriate solvent (e.g., DMSO). b. In a microplate, add the PDE9A enzyme to a phosphate buffer solution. c. Add the diluted test compound or reference inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding cGMP to the wells. e. Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 37°C. f. Stop the reaction by adding 5'-nucleotidase, which will convert the GMP product into guanosine and inorganic phosphate. g. Add the malachite green reagent to detect the amount of inorganic phosphate produced. h. Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. i. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Quantitative Binding Affinity Data

CompoundTargetAssay TypeAffinity (IC50/Ki)Reference
PF-04447943Human PDE9AEnzymatic AssayIC50 = 12 nM[6]
PF-04447943Human PDE9ABinding AssayKi = 2.8 nM[2]
PF-04447943Rhesus PDE9ABinding AssayKi = 4.5 nM[2]
PF-04447943Rat PDE9ABinding AssayKi = 18 nM[2]

Secondary Putative Target: Phosphodiesterase 2A (PDE2A)

PDE2A is another member of the phosphodiesterase family that presents a plausible target for this compound. PDE2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP[3][10].

PDE2A Signaling and Regulation

A unique feature of PDE2A is its allosteric activation by cGMP binding to its GAF-B domain, which leads to an increased hydrolysis of cAMP[10]. This positions PDE2A as a critical regulator of the crosstalk between cAMP and cGMP signaling pathways. Dysregulation of PDE2A has been implicated in neurological, cardiovascular, and inflammatory disorders[10].

Diagram: PDE2A Signaling Crosstalk

PDE2A_Crosstalk cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE2A PDE2A cAMP->PDE2A CellularResponse Cellular Response PKA->CellularResponse GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC cGMP->PDE2A Allosterically Activates cGMP->PDE2A AMP AMP PDE2A->AMP Hydrolyzes GMP GMP PDE2A->GMP Hydrolyzes Inhibitor 3-(2,3-dihydro-1H-inden-5-yl) -1,2-oxazol-5-amine (Putative Inhibitor) Inhibitor->PDE2A Inhibits

Caption: PDE2A-mediated crosstalk between cAMP and cGMP signaling.

Therapeutic Rationale for PDE2A Inhibition

The development of potent and selective PDE2A inhibitors is an emerging therapeutic strategy[10]. By blocking PDE2A, these inhibitors can elevate intracellular levels of both cAMP and cGMP, leading to various downstream effects.

  • Neurological and Psychiatric Disorders: PDE2A is highly expressed in brain regions involved in cognition and emotion, such as the cortex, hippocampus, and striatum[4]. Inhibition of PDE2A has been explored for its potential in treating cognitive deficits and psychiatric conditions[3][4].

  • Cardiovascular Diseases: PDE2A is involved in cardiovascular function, and its inhibition is being investigated for potential therapeutic benefits in heart-related conditions[3].

  • Oncology: PDE2A inhibitors are being studied for their potential to modulate the immune response and enhance the efficacy of cancer immunotherapies by increasing cAMP and cGMP levels within immune cells[3].

Experimental Protocols for Determining Binding Affinity to PDE2A

Similar to PDE9A, the binding affinity of this compound to PDE2A can be determined using an in vitro enzymatic assay.

Step-by-Step Protocol: In Vitro PDE2A Inhibition Assay

  • Reagents and Materials:

    • Recombinant human PDE2A enzyme

    • cAMP or cGMP (substrate)

    • 5'-Nucleotidase

    • Assay buffer

    • Test compound

    • Reference inhibitor (e.g., BAY 60-7550)

    • Phosphate detection reagent

    • Microplates

  • Assay Procedure: a. Follow a similar procedure as the PDE9A assay, with the key difference being the use of either cAMP or cGMP as the substrate to assess the compound's inhibitory activity on the hydrolysis of each cyclic nucleotide. b. To investigate the effect of the cGMP allosteric activation, the assay can be performed in the presence and absence of a fixed concentration of cGMP while measuring cAMP hydrolysis.

Selectivity Profiling and Off-Target Considerations

A crucial aspect of drug development is to ensure the selectivity of a compound for its intended target to minimize off-target effects. Therefore, it is essential to profile this compound against a panel of other phosphodiesterase enzymes (PDE1, PDE3, PDE4, PDE5, etc.) to determine its selectivity. For example, PF-04447943 exhibits high selectivity for PDE9A over other PDEs.

Furthermore, screening against a broader panel of receptors, ion channels, and enzymes is necessary to identify any potential off-target liabilities.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, a rational, structure-based hypothesis points towards the phosphodiesterase family, particularly PDE9A and PDE2A, as highly probable binding affinity targets. This technical guide provides a comprehensive framework for initiating the investigation of this novel compound. The detailed signaling pathways, therapeutic rationales, and experimental protocols outlined herein offer a clear roadmap for researchers and drug development professionals to elucidate the mechanism of action and therapeutic potential of this compound. Future studies should focus on conducting the described in vitro assays to confirm the putative targets and establish a selectivity profile, followed by cell-based and in vivo studies to validate its pharmacological effects.

References

  • The Discovery and Development of PDE2A Inhibitors: A Technical Overview - Benchchem.
  • The PDE9A Inhibitor PF-04447943: A Technical Guide to its Upstream and Downstream Targets - Benchchem.
  • PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed.
  • What are PDE2A inhibitors and how do they work? - Patsnap Synapse.
  • A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed.
  • The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed.
  • PDE9 Inhibitor, PF-04447943 - Sigma-Aldrich.
  • PF-04447943 (CAS Number: 1082744-20-4) | Cayman Chemical.
  • Towards selective phosphodiesterase 2A (PDE2A) inhibitors: a patent review (2010 - present) - PubMed.
  • Pfizer discloses identification of selective PDE9 inhibitors at ACS meeting - BioWorld.
  • PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC.

Sources

Toxicological Characterization & Safety Profiling: 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Characterization

This technical guide provides a comprehensive safety assessment strategy for IND-ISO-5 . As this compound represents a specific scaffold fusion of a lipophilic indane ring and a polar isoxazol-5-amine warhead, it presents a unique toxicological profile distinct from standard alkyl-isoxazoles.

The primary safety liabilities associated with IND-ISO-5 are driven by two mechanistic vectors:

  • Metabolic Bioactivation: The isoxazole ring is susceptible to reductive cleavage, potentially generating reactive nitrile or hydrazine intermediates.

  • Benzylic Oxidation: The indane moiety serves as a high-clearance metabolic "soft spot," leading to potential reactive quinone-methide formation if not properly passivated.

Physicochemical Baseline
PropertyValue (Predicted)Safety Implication
Molecular Weight ~214.26 DaHigh permeability; likely CNS penetrant.
logP 2.1 – 2.5Moderate lipophilicity; potential for phospholipidosis if basicity is high.
TPSA ~52 ŲGood oral bioavailability; high blood-brain barrier (BBB) crossing potential.
pKa (Conj. Acid) ~1.5 (Isoxazole amine)Weak base; unlikely to be protonated at physiological pH.

In Silico & Structural Alerts (The "Why")

Before initiating wet-lab protocols, researchers must understand the causality of toxicity for this scaffold. The combination of the electron-rich indane and the electron-deficient isoxazole creates a specific metabolic push-pull.

The Isoxazole-5-amine Liability

Unlike 3-amino-isoxazoles, the 5-amino-isoxazole motif is electronically distinct. The primary risk is reductive ring opening catalyzed by CYP450s or cytosolic reductases.

  • Mechanism: The N-O bond is the weak point. Cleavage results in the formation of an

    
    -cyano ketone or an imino-nitrile.
    
  • Tox Consequence: These open-ring metabolites are potent electrophiles (Michael acceptors) capable of covalent binding to hepatic proteins (Hepatotoxicity) or DNA (Genotoxicity).

The Indane Metabolic Soft Spot

The benzylic carbons (C1 and C3 of the indane ring) are prone to rapid hydroxylation (CYP2D6/3A4). While hydroxylation itself is a clearance mechanism, subsequent dehydrogenation can lead to quinone methide formation, a known toxicophore associated with glutathione depletion.

Visualization: Metabolic Bioactivation Pathways

The following diagram illustrates the critical bioactivation pathways that must be monitored during profiling.

Bioactivation_Pathways Parent IND-ISO-5 (Parent) CYP CYP450 Oxidation Parent->CYP Benzylic C-H Reductase Reductive Metabolism Parent->Reductase Isoxazole N-O HydroxyIndane 1-Hydroxy-Indane (Stable Metabolite) CYP->HydroxyIndane RingOpen Ring Cleavage (N-O Bond Break) Reductase->RingOpen QuinoneMethide Quinone Methide (REACTIVE TOXOPHORE) HydroxyIndane->QuinoneMethide -2H (Dehydrogenation) GSH_Adduct GSH_Adduct QuinoneMethide->GSH_Adduct + Glutathione (Detox) CyanoKetone Alpha-Cyano Ketone (Electrophile) RingOpen->CyanoKetone Rearrangement Protein_Adduct Protein_Adduct CyanoKetone->Protein_Adduct + Cys/Lys (Toxicity)

Caption: Divergent metabolic pathways for IND-ISO-5. The Red pathway indicates high-risk toxogenic bioactivation requiring monitoring via GSH-trapping assays.

In Vitro Safety Profile & Screening Cascade

To validate the safety of IND-ISO-5, a tiered screening approach is required. Do not proceed to in vivo studies until Tier 1 criteria are met.

Tier 1: "Kill" Experiments (Go/No-Go)

These assays are designed to identify fatal flaws immediately.

AssayProtocol FocusAcceptance Criteria
Ames Test (Mini-Ames) Salmonella strains TA98/TA100 +/- S9. Crucial: The amine group can form nitrenium ions.Negative (Fold increase < 2.0). If positive, stop development.
hERG Inhibition Patch-clamp on CHO cells. Small aromatic amines often bind the hERG pore.IC50 > 10 µM . < 1 µM is a major cardiac risk.
Reactive Metabolite Trapping Incubate with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH).< 50 pmol equivalent/mg protein covalent binding.
Tier 2: Mechanistic Profiling

If Tier 1 is passed, characterize the specific risks.

  • CYP Inhibition: Focus on CYP1A2 (often inhibited by planar aromatic amines) and CYP2D6 (indane affinity).

  • Metabolic Stability: Determine

    
     in hepatocytes. If 
    
    
    
    min, the compound is likely a "high clearance" drug, increasing the load of potentially toxic metabolites.

Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Adduct Search)

Rationale: To detect the formation of the Quinone Methide or Cyano-ketone intermediates described in Section 2.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • IND-ISO-5 (10 mM stock in DMSO).

  • Glutathione (GSH) (100 mM aqueous).

  • NADPH regenerating system.

Workflow:

  • Incubation: Mix HLM (1 mg/mL final), IND-ISO-5 (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Analysis: Centrifuge (3000g, 10 min). Inject supernatant into LC-MS/MS (High Resolution, e.g., Q-TOF).

  • Data Processing: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts:

    • +307 Da: Standard GSH adduct.

    • +323 Da: GSH adduct + Oxygen (trapping of hydroxylated quinone methide).

Protocol B: hERG Safety Assessment (Automated Patch Clamp)

Rationale: Small molecule aromatic amines are frequent hERG blockers, leading to QT prolongation.

Workflow:

  • Cell Prep: CHO cells stably expressing hERG channels.

  • Solution: Extracellular (Tyrode’s); Intracellular (KF-based).

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV (2 sec), repolarize to -50 mV (2 sec) to elicit tail current.

  • Dosing: Apply IND-ISO-5 at 0.1, 1, 10, and 30 µM. Allow 3 minutes per concentration for equilibrium.

  • Calculation: % Inhibition =

    
    .
    

In Vivo Toxicology Strategy

If in vitro data is clean (Ames negative, hERG > 10µM, low covalent binding), proceed to rodent studies.

Rodent Tolerability (7-Day DRF)
  • Species: Sprague-Dawley Rat (N=3/sex/group).

  • Dosing: Oral gavage (PO).

  • Biomarkers:

    • ALT/AST: Critical. Indane derivatives can cause idiosyncratic hepatotoxicity.

    • Reticulocytes: Isoxazole amines can sometimes cause hematotoxicity (hemolysis).

Visualization: Safety Screening Workflow

This decision tree guides the progression from synthesis to in vivo nomination.

Safety_Workflow cluster_Tier1 Tier 1: Fatal Flaws cluster_Tier2 Tier 2: In Vivo Prep Start IND-ISO-5 Synthesized Ames Ames Test (Mutagenicity) Start->Ames hERG hERG Assay (Cardiotox) Ames->hERG GSH GSH Trapping (Reactive Mets) hERG->GSH Decision1 Pass Criteria? GSH->Decision1 Stop STOP DEVELOPMENT (Redesign Scaffold) Decision1->Stop Positive Ames or hERG < 1uM RatPK Rat PK & Bioavailability Decision1->RatPK Clean Profile DRF 7-Day Dose Range Finding RatPK->DRF

Caption: Tiered safety decision tree. Tier 1 failures (Red) require chemical restructuring of the isoxazole or indane ring.

References

  • Kalgutkar, A. S., et al. (2005). Comprehensive Analysis of the Structural Features of Reactive Metabolites. Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • OECD Guideline 471. (2020). Bacterial Reverse Mutation Test (Ames Test). OECD iLibrary. Link

  • Zhu, X., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[1] Chemical Research in Toxicology. (Demonstrates isoxazole ring opening risks). Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the convergent synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and COX-2 selective anti-inflammatories.

The protocol deviates from generic isoxazole syntheses by addressing the specific lipophilic and steric properties of the indane (2,3-dihydro-1H-indene) moiety. The strategy employs a regioselective cyclocondensation of a


-ketonitrile precursor with hydroxylamine under basic conditions. This specific pathway is selected to maximize the yield of the 5-amino-3-aryl  isomer over the competing 3-amino-5-aryl isomer or the isoxazol-5-one byproduct.
Retrosynthetic Logic

The synthesis is disconnected into two critical phases:

  • C-C Bond Formation: Construction of the

    
    -ketonitrile skeleton via Claisen-type condensation.
    
  • Heterocyclization: Regiocontrolled condensation with hydroxylamine.

Retrosynthesis Target Target: 3-(5-indanyl)-1,2-oxazol-5-amine Precursor Precursor: 3-(5-indanyl)-3-oxopropanenitrile Target->Precursor Cyclocondensation (NH2OH, NaOH) SM1 Starting Material A: Methyl 2,3-dihydro-1H-indene-5-carboxylate Precursor->SM1 Claisen Condensation (NaH, THF) SM2 Starting Material B: Acetonitrile (Anion) Precursor->SM2 Nucleophilic Attack

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core.

Experimental Protocol

Phase 1: Synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-3-oxopropanenitrile

Objective: To install the reactive


-ketonitrile functionality on the indane ring.
Mechanism:  Nucleophilic acyl substitution using the anion of acetonitrile.
Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleCritical Specification
Methyl 2,3-dihydro-1H-indene-5-carboxylate1.0SubstratePurity >98%
Acetonitrile (anhydrous)5.0Reagent/SolventWater <50 ppm (Karl Fischer)
Sodium Hydride (60% in oil)2.5BaseWash with dry hexane before use
Tetrahydrofuran (THF)N/ASolventAnhydrous, inhibitor-free
Procedure
  • Preparation of Acetonitrile Anion:

    • In a flame-dried 3-neck round-bottom flask (RBF) under Argon atmosphere, suspend washed NaH (2.5 equiv) in anhydrous THF (10 mL/g of substrate).

    • Heat the suspension to 60°C .

    • Add anhydrous acetonitrile (5.0 equiv) dropwise over 30 minutes. Caution: Hydrogen gas evolution.

    • Stir at 60°C for 1 hour to ensure formation of the acetonitrilyl anion

      
      .
      
  • Condensation:

    • Dissolve Methyl 2,3-dihydro-1H-indene-5-carboxylate (1.0 equiv) in minimal anhydrous THF.

    • Add the ester solution dropwise to the anion mixture at 60°C.

    • Reflux the mixture for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1) should show consumption of the non-polar ester and appearance of a polar streak (enolate).

  • Work-up (Critical for Yield):

    • Cool reaction to 0°C.

    • Quench slowly with water (exothermic!).

    • Extract the aqueous layer with diethyl ether to remove unreacted ester and mineral oil (discard organics).

    • Acidify the aqueous layer carefully with 10% HCl to pH ~3. The product will precipitate or oil out.

    • Extract the acidified aqueous phase with Ethyl Acetate (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
    • Purification: Recrystallize from Ethanol/Hexane if solid, or use flash chromatography (Gradient: 0-30% EtOAc in Hexane).

Checkpoint: The product should be a solid or viscous oil.


 NMR must show the characteristic methylene singlet of the 

-ketonitrile (

ppm) and the indane multiplets.
Phase 2: Cyclization to this compound

Objective: Regioselective formation of the 5-amino isoxazole ring. Mechanism: Oxime formation followed by intramolecular Michael-type cyclization.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role

-ketonitrile (from Phase 1)
1.0Precursor
Hydroxylamine Hydrochloride (

)
2.5Reagent
Sodium Hydroxide (NaOH)3.0Base
Ethanol / Water (1:1)N/ASolvent System
Procedure
  • Reagent Activation:

    • In a RBF, dissolve Hydroxylamine Hydrochloride (2.5 equiv) in minimal water.

    • Separately, dissolve NaOH (3.0 equiv) in water.

    • Mix the solutions. Note: The solution must be basic (pH > 10) to generate free hydroxylamine and favor the 5-amino regioisomer.

  • Cyclocondensation:

    • Add the

      
      -ketonitrile (1.0 equiv) dissolved in Ethanol to the basic hydroxylamine solution.
      
    • Reflux the mixture at 85°C for 6–12 hours.

    • Process Control: Monitor by HPLC or TLC (DCM:MeOH 95:5). The starting material (

      
      -ketonitrile) is less polar than the amine product.
      
  • Isolation:

    • Cool to room temperature.[2]

    • Remove Ethanol under reduced pressure.[2]

    • The product often precipitates from the remaining aqueous residue.

    • If precipitate forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with EtOAc, wash with brine, dry (

      
      ), and concentrate.
      
  • Purification:

    • Recrystallization: Boiling Ethanol/Water is the preferred method for high purity (>99%).

    • Column Chromatography: If necessary, use DCM:MeOH (98:2 to 95:5).

Reaction Mechanism & Regioselectivity Logic

The regioselectivity is dictated by the pH of the reaction medium.

  • Acidic Conditions: Favor the formation of 5-isoxazolones via hydrolysis of the nitrile.

  • Basic Conditions (Selected): Favor the attack of the "hard" nucleophile (amine nitrogen of

    
    ) on the "hard" electrophile (ketone carbonyl), followed by cyclization of the oxygen onto the nitrile. This pathway yields the 3-aryl-5-amino  isomer.
    

Mechanism Step1 Beta-Ketonitrile (Enolate form) Step2 Oxime Intermediate (Attack at C=O) Step1->Step2 NH2OH / NaOH (pH > 10) Step3 Cyclization (O-attack on CN) Step2->Step3 Intramolecular Product 3-(5-indanyl)-1,2-oxazol-5-amine Step3->Product Tautomerization

Figure 2: Mechanistic flow ensuring the correct regioisomer formation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueExpected SignatureDiagnostic Value

NMR (DMSO-

)

2.0 (m, 2H), 2.9 (t, 4H)
Indane ring protons (cyclopentyl ring).

5.0 - 5.5 (s, 1H)
Isoxazole C4-H (Singlet). Critical for confirming cyclization.

6.5 - 7.0 (br s, 2H)

protons (Exchangeable with

).

NMR

~170 ppm
C5 of isoxazole (attached to amine).

~160-165 ppm
C3 of isoxazole (attached to indane).
Mass Spectrometry

= 215.1
Molecular ion peak (Calculated MW: 214.26).

Troubleshooting & Safety

Common Failure Modes
  • Isoxazolone Formation:

    • Symptom:[1][2][5][6][7] Product is acidic, soluble in base, insoluble in acid.

    • Cause: pH dropped below 8 during Phase 2.

    • Fix: Maintain excess NaOH; monitor pH.

  • Incomplete Condensation (Phase 1):

    • Symptom:[1][2][5][6][7] Recovery of methyl ester.

    • Cause: Wet acetonitrile or degraded NaH.

    • Fix: Use freshly distilled acetonitrile and new NaH.

Safety Protocols
  • Sodium Hydride: Pyrophoric. Handle under inert gas.[6] Quench excess carefully with isopropanol before water.

  • Hydroxylamine: Potentially explosive upon heating if concentrated. Never distill the reaction mixture to dryness without checking for residual peroxides/hydroxylamines.

References

  • General Synthesis of 5-Aminoisoxazoles

    • El-Saghier, A. M. M. (2000). Synthesis of some new 5-amino-3-aryl-isoxazoles. Journal of Chemical Research, 2000(1), 30-31. Link

  • Beta-Ketonitrile Synthesis via Acetonitrile Anion

    • Jiuxi Chen, et al. (2021).[5] Selective Synthesis of

      
      -Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867.[5] (Contextual grounding for 
      
      
      
      -ketonitrile stability and synthesis). Link
  • Regioselectivity in Isoxazole Synthesis: Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Authoritative text on heterocycle regiochemistry).
  • Indane Scaffold Chemistry

    • ResearchGate. (2010). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (Provides context on handling indane solubility and stability). Link

Sources

Step-by-step preparation of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine from indane precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (Target Compound) starting from indane (2,3-dihydro-1H-indene). This scaffold is a privileged structure in medicinal chemistry, often serving as a core for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol is designed for researchers requiring high regiochemical fidelity. It utilizes a four-step sequence: Friedel-Crafts acetylation , Haloform oxidation , Claisen-type condensation , and Regioselective heterocyclization . Unlike generic procedures, this guide addresses the critical challenge of controlling the 3-amino vs. 5-amino isoxazole regioselectivity.

Strategic Retro-Synthesis & Pathway

The synthesis hinges on the construction of the


-ketonitrile  intermediate (Intermediate 3). Direct condensation of 5-acetylindane with acetonitrile is often low-yielding due to competing aldol reactions. Therefore, we employ an ester-activation strategy, converting the acetyl group to a carboxylate ester before condensing with the acetonitrile anion.
Synthetic Workflow Diagram

SynthesisPathway Indane Indane (Starting Material) Acetyl 5-Acetylindane (Intermediate 1) Indane->Acetyl AcCl, AlCl3 (Friedel-Crafts) Acid Indane-5-carboxylic acid Acetyl->Acid NaOBr (Haloform) Ester Methyl indane-5- carboxylate (Intermediate 2) Acid->Ester MeOH, H+ KetoNitrile 3-(Indan-5-yl)-3- oxopropanenitrile (Intermediate 3) Ester->KetoNitrile MeCN, NaH (Condensation) Target 3-(Indan-5-yl)- 1,2-oxazol-5-amine (Target) KetoNitrile->Target NH2OH·HCl NaOH, Reflux

Figure 1: Linear synthetic route from Indane to the target isoxazole amine.

Detailed Experimental Protocols

Step 1: Regioselective Acetylation of Indane

Objective: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (5-Acetylindane).[1] Rationale: The 5-position is electronically activated and sterically accessible. Low-temperature addition prevents di-acetylation.

  • Reagents: Indane (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (

    
    , 1.3 eq), Dichloromethane (DCM, anhydrous).
    
  • Protocol:

    • Charge a flame-dried 3-neck flask with

      
       and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
      
    • Add Acetyl Chloride dropwise over 15 minutes, maintaining temperature < 5°C.

    • Add Indane (diluted in minimal DCM) dropwise over 30 minutes. The solution will turn dark red/brown.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice/HCl slush.

    • Workup: Separate organic layer, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 85-90%.

Step 2: Oxidation and Esterification

Objective: Synthesis of Methyl 2,3-dihydro-1H-indene-5-carboxylate. Rationale: Converting the ketone to the ester provides a better leaving group (methoxide) for the subsequent condensation with acetonitrile.

  • Part A (Haloform Oxidation):

    • Dissolve 5-Acetylindane in dioxane. Add to a cooled (0°C) solution of NaOH (4 eq) and Bromine (1.1 eq) (generating NaOBr in situ).

    • Stir at 0°C for 1 hour, then warm to 60°C for 2 hours.

    • Quench with

      
       to destroy excess hypobromite. Acidify with HCl to precipitate Indane-5-carboxylic acid . Filter and dry.
      
  • Part B (Fischer Esterification):

    • Reflux the crude acid in Methanol (10 vol) with catalytic Sulfuric Acid (

      
      , 0.1 eq) for 6 hours.
      
    • Concentrate, neutralize with

      
      , and extract with EtOAc.
      
    • Expected Yield (2 steps): 75-80%.

Step 3: Synthesis of -Ketonitrile (Critical Intermediate)

Objective: Preparation of 3-(2,3-dihydro-1H-inden-5-yl)-3-oxopropanenitrile. Safety Warning: Evolution of hydrogen gas (


). Use anhydrous conditions.
  • Reagents: Methyl indane-5-carboxylate (1.0 eq), Acetonitrile (anhydrous, 1.5 eq), Sodium Hydride (60% dispersion, 1.5 eq), Toluene (anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous Toluene at 80°C.

    • Add a mixture of Methyl indane-5-carboxylate and Acetonitrile dropwise over 45 minutes.

    • Reflux the mixture for 4–6 hours. A thick precipitate (the sodium enolate) typically forms.

    • Cool to RT. Dilute with water to dissolve the salts.

    • Separation: Wash the aqueous layer with ether (removes unreacted ester).

    • Acidification: Acidify the aqueous layer with HCl to pH 3–4. The

      
      -ketonitrile will precipitate or oil out.
      
    • Extract with DCM, dry, and concentrate.

    • Checkpoint: Verify structure via NMR. Look for the characteristic methylene singlet (

      
      ) around 
      
      
      
      4.0–4.2 ppm (keto form) or vinylic proton (enol form).
Step 4: Regioselective Heterocyclization

Objective: Formation of this compound. Mechanism: Under basic conditions, the reaction favors the 5-amino isomer.

  • Reagents:

    
    -Ketonitrile (Intermediate 3, 1.0 eq), Hydroxylamine Hydrochloride (
    
    
    
    , 1.2 eq), Sodium Hydroxide (NaOH, 2.5 eq), Ethanol/Water (1:1).
  • Protocol:

    • Dissolve

      
       in water and neutralize with 1 equivalent of NaOH solution.
      
    • Add the

      
      -ketonitrile (dissolved in Ethanol) to the hydroxylamine solution.
      
    • Add the remaining NaOH (1.5 eq). The pH should be > 10.

    • Reflux for 3–5 hours. Monitor by TLC (the starting nitrile will disappear).[2]

    • Workup: Cool to RT. Remove ethanol under reduced pressure.

    • The product often precipitates from the aqueous residue. If not, extract with EtOAc.

    • Recrystallization: Ethanol or Ethanol/Water mixtures are effective.

Mechanism & Regioselectivity Analysis[3]

The reaction of


-ketonitriles with hydroxylamine is bidentate. The pH of the reaction medium dictates the final isomer.
  • Acidic Conditions: Favor attack at the nitrile nitrogen, often leading to 3-amino-5-aryl isomers or hydrolysis products.

  • Basic Conditions (Selected Protocol): Favor the formation of the 5-amino-3-aryl isomer.

    • Nucleophilic attack of

      
       on the ketone carbonyl forms the oxime intermediate.
      
    • Intramolecular attack of the oxime oxygen onto the nitrile carbon closes the ring.

    • Tautomerization yields the 5-amino isoxazole.

Mechanism Step1 Beta-Ketonitrile + NH2OH (Basic pH) Inter Intermediate Oxime (Ar-C(=N-OH)-CH2-CN) Step1->Inter Nucleophilic Attack on Ketone Cyclic Cyclization: Oxime -OH attacks Nitrile -CN Inter->Cyclic Intramolecular Ring Closure Final 3-(Indan-5-yl)-1,2-oxazol-5-amine Cyclic->Final Tautomerization

Figure 2: Mechanistic pathway under basic conditions ensuring 5-amino regioselectivity.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Appearance Off-white to pale yellow solidDark brown indicates oxidation; recrystallize with charcoal.
1H NMR (DMSO-d6) Indane CH2 (~2.0, 2.9 ppm), Aromatic (7.1-7.5 ppm), Isoxazole CH (~5.0 ppm) , NH2 (~6.5 ppm broad)If Isoxazole CH is missing, ring closure failed.
Mass Spec [M+H]+ = 215.1 (approx)
Melting Point 135–140°C (Derivative dependent)Sharp range indicates purity.

Critical Control Point: In Step 3, ensure the toluene is strictly anhydrous. Water destroys the NaH and prevents enolate formation, returning unreacted ester.

References

  • Preparation of 5-aminoisoxazoles

    • Krasavin, M., et al. "Synthesis of isoxazole-5-amines by reacting beta-ketonitriles with hydroxylamine."[3] RSC Advances, 2015.

  • General Reactivity of Beta-Ketonitriles: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. (Standard Text for Isoxazole Regiochemistry).
  • Indane Functionalization

    • PubChem Compound Summary: 5-Acetylindane. National Center for Biotechnology Information.

  • Hydroxylamine Reaction Mechanisms

    • Zareef, M., et al. "Reaction mechanisms of the reaction between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, 2014.

Sources

Optimal solvent systems for dissolving 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Systems for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Executive Summary

This guide provides a validated framework for solubilizing This compound (CAS: 1020955-13-8).[1] This molecule, characterized by a lipophilic indane ring fused to a polar isoxazole-amine pharmacophore, presents specific solubility challenges typical of Class II/IV BCS compounds (low aqueous solubility).[1][2]

Effective dissolution is critical for biological assays, crystallization, and synthetic functionalization.[1][2] This note categorizes solvent systems based on dielectric constant (


), dipole moment, and hydrogen bonding capacity, offering protocols for both analytical and preparative applications.[1][2]

Physicochemical Profile & Solubility Mechanism

To select the optimal solvent, one must understand the molecular interactions at play.[2]

  • Lipophilic Domain (Indane Ring): The 2,3-dihydro-1H-indene moiety drives high

    
     (Predicted 
    
    
    
    ).[1][2] This region requires van der Waals interactions, favoring non-polar to moderately polar organic solvents.[1]
  • Polar Domain (Isoxazol-5-amine): The heterocyclic core is polar but exhibits very weak basicity (pKa of conjugate acid

    
     to 1).[1] Unlike aliphatic amines, the exocyclic nitrogen lone pair is delocalized into the ring, reducing its ability to accept protons.[2]
    
    • Critical Insight: Do not treat this molecule as a standard basic amine.[1] It will not readily dissolve in dilute aqueous acids (e.g., 0.1 M HCl) without a co-solvent.[1][2] It behaves more like a neutral amide or aniline derivative.[1]

Table 1: Predicted Physicochemical Properties
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 200.24 g/mol Small molecule; kinetics of dissolution will be fast if solvent is correct.[1]
XLogP3 2.5Lipophilic.[1] Poor water solubility (< 0.1 mg/mL).[1][2]
H-Bond Donors 1 (Amine)Capable of H-bonding with DMSO/Alcohols.[1]
H-Bond Acceptors 2 (N, O in ring)Good solubility in protic solvents (Alcohols).[1][2]
pKa (Base) < 1.0 (Very Weak)Resistant to salt formation with weak acids.[1][2] Requires strong organic acids or polar aprotic solvents.[1]

Solvent Selection Matrix

Category A: Primary Solvents (High Solubility)

Best for: Stock solutions, NMR, Chemical Reactions.[1][2]

  • DMSO (Dimethyl Sulfoxide): The gold standard.[1] The sulfoxide oxygen acts as a strong H-bond acceptor for the amine hydrogens, while the methyl groups accommodate the indane ring.

    • Solubility Limit: > 50 mg/mL.[1][3]

  • DMF (Dimethylformamide) / NMP: Excellent alternatives if DMSO interferes with downstream catalysis.[1][2]

  • THF (Tetrahydrofuran): Good solubility due to ether oxygen interactions; easier to remove (volatile) than DMSO.[1][2]

Category B: Process Solvents (Moderate Solubility)

Best for: Crystallization, Extraction, Chromatography.[1][2]

  • Ethanol / Methanol: Moderate solubility.[1] Solubility increases significantly with temperature (reflux).[1][2] Ideal for recrystallization.[1]

  • Ethyl Acetate: Excellent for liquid-liquid extraction from aqueous layers.[1]

  • Dichloromethane (DCM): Good solubilizer for the indane portion, often used in chromatography.[1][2]

Category C: Anti-Solvents (Low Solubility)

Best for: Precipitating the compound.[1][2]

  • Water: Highly insoluble.[1]

  • Hexanes/Heptane: The polar isoxazole ring prevents dissolution in strictly non-polar alkanes, making these excellent anti-solvents for crystallization.[1][2]

Visual Logic: Solubility Decision Tree

SolubilityLogic Start Start: 3-(Indanyl)isoxazol-5-amine Goal Define Application Start->Goal BioAssay Biological Assay (In Vitro/In Vivo) Goal->BioAssay Synthesis Synthesis / Purification Goal->Synthesis Stock Prep Stock Solution 10-100 mM BioAssay->Stock Process Recrystallization Synthesis->Process DMSO 100% DMSO (Anhydrous) Stock->DMSO Aqueous Aqueous Dilution DMSO->Aqueous Precip Risk of Precipitation? Aqueous->Precip Precip->BioAssay No (<10 µM) Formulation Use Co-solvent System: 5% DMSO + 40% PEG400 + 55% Water Precip->Formulation Yes (High Conc) SolventSystem Solvent: Ethanol (Hot) Anti-Solvent: Water Process->SolventSystem

Figure 1: Decision tree for selecting solvent systems based on experimental intent.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Biological Assays)

Target: Stable stock for dilution into cell culture media or enzymatic buffers.[1]

  • Weighing: Accurately weigh 10.0 mg of the substance (MW ≈ 200.24).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Note: Do not use stored DMSO that has absorbed water; this decreases solubility and stability.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution should be clear and colorless/pale yellow.[1]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Formulation for In Vivo Administration

Challenge: Preventing precipitation upon contact with physiological fluids.[1] System: 5% DMSO / 40% PEG400 / 55% Saline.[1]

  • Primary Solubilization: Dissolve compound in DMSO (5% of final volume).

  • Co-solvent Addition: Add PEG400 (Polyethylene glycol 400) (40% of final volume) to the DMSO solution.[1][2] Vortex to mix.

    • Why: PEG400 acts as an interfacial stabilizer, preventing the hydrophobic indane ring from aggregating.[1][2]

  • Aqueous Phase: Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

    • Critical Step: Rapid addition of water can cause "crashing out."[1] Add slowly to allow surfactant/solvent equilibration.[1]

Protocol C: Recrystallization (Purification)

Target: Obtaining high-purity crystals from crude synthesis material.[1]

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute).[1][2]

  • Heating: Heat to reflux (approx. 78°C). Add ethanol in small portions until the solid just dissolves.

  • Filtration: If insoluble impurities remain, filter hot.[1][2]

  • Anti-Solvent: Remove from heat.[1] Add warm Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Cooling: Reheat slightly to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the resulting crystals and wash with cold 50% Ethanol/Water.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Precipitation in Media Concentration > Solubility LimitReduce final concentration to < 10 µM or increase BSA (protein binding helps solubility).
Yellowing of Stock Oxidation of aminePurge DMSO with Nitrogen/Argon before sealing.[1] Store in dark.
Incomplete Dissolution Crystal lattice energy highUse sonication (energy input) or switch from Methanol to DMSO.[1][2]

References

  • PubChem. (2025).[1][2][4] Compound Summary: this compound (CID 28603402).[1] National Library of Medicine.[1] [Link][1][2]

  • RSC Advances. (2016). A base promoted multigram synthesis of aminoisoxazoles. Royal Society of Chemistry.[1] [Link]

  • Google Patents. (1969).[1][2] Process for preparing isoxazole compounds (US3468900A).[1][2] Google Patents.

Sources

Application Note: Characterization of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for the evaluation and utilization of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (referred to herein as 3-Indanyl-5-AI ).

Given its structural features—specifically the 5-amino-isoxazole core fused with a lipophilic indane moiety—this compound represents a "privileged scaffold" in medicinal chemistry. It is frequently employed as a hinge-binding fragment in kinase inhibitor design or as a bioisostere in GPCR ligand discovery. This guide details the protocols for its physicochemical profiling, biochemical assaying, and cellular evaluation.

Introduction & Structural Rationale

3-Indanyl-5-AI (CAS: 1020955-13-8) combines a polar, hydrogen-bond-donating/accepting headgroup (5-amino-isoxazole) with a rigid, hydrophobic tail (indane).

  • Kinase Relevance: The 5-amino-isoxazole motif is a known bioisostere for the adenine ring of ATP, capable of forming a bidentate hydrogen bond with the kinase hinge region (e.g., Valdecoxib analogs, Vertex’s kinase inhibitors).

  • GPCR Relevance: The indane ring mimics the phenyl/naphthyl groups found in aminergic GPCR ligands (e.g., dopamine, serotonin receptors) but with restricted conformation.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight binder.

  • Scaffold Hopping: Replacing unstable amide/urea linkers with the isoxazole core.

  • Library Synthesis: Utilizing the free C5-amine for coupling reactions (e.g., sulfonylation, amidation).

Physicochemical Profiling & Stock Preparation

Before biological assaying, the compound’s solubility and stability must be established to prevent false negatives (due to precipitation) or false positives (due to aggregation).

Protocol A: Solubility & Stock Solution Preparation
  • Objective: Prepare a stable 10 mM stock solution for high-throughput screening (HTS).

  • Reagents: DMSO (Anhydrous, ≥99.9%), PBS (pH 7.4).

Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.0 mg of 3-Indanyl-5-AI (MW ≈ 200.24 g/mol ).

  • Dissolution: Add 998.8 µL of anhydrous DMSO to yield a 10 mM stock. Vortex for 30 seconds.

    • Note: The indane ring increases lipophilicity (cLogP ≈ 2.5), ensuring good solubility in DMSO but potential precipitation in aqueous buffers.

  • Aqueous Solubility Test (Kinetic):

    • Dilute 2 µL of stock into 198 µL of PBS (100 µM final).

    • Incubate at 25°C for 2 hours with shaking.

    • Centrifuge at 15,000 x g for 10 min.

    • Analyze supernatant via HPLC-UV (254 nm).

    • Acceptance Criteria: >80% recovery indicates suitability for cell-based assays.

Biochemical Assays: Kinase Inhibition Screening

The primary application of 5-amino-isoxazoles is targeting the ATP-binding pocket of protein kinases.

Protocol B: ADP-Glo™ Kinase Assay (Promega)
  • Mechanism: Measures ADP formed from a kinase reaction; highly sensitive for ATP-competitive inhibitors like 3-Indanyl-5-AI .

  • Target Suggestions: CDK2, GSK-3β, or VEGFR2 (kinases known to bind isoxazole scaffolds).

Assay Setup (384-well plate format):

Component Volume/Well Final Conc. Notes
Kinase Buffer - 1X 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
Compound (3-Indanyl-5-AI) 1 µL 10 µM (Screening) 1% DMSO final
Kinase Enzyme 2 µL ~1-5 nM Titrate per specific kinase

| Substrate/ATP Mix | 2 µL | 10 µM ATP | ATP conc. should be ≤ Km(app) |[1][2]

Workflow:

  • Compound Addition: Dispense 1 µL of compound (diluted in buffer) into the well.

  • Enzyme Addition: Add 2 µL of Kinase solution. Incubate for 10 min at RT (allows "pre-incubation" for slow binders).

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Interpretation: >50% inhibition at 10 µM suggests a "Hit". Proceed to IC50 determination (10-point dose response).

Biophysical Validation: Surface Plasmon Resonance (SPR)

To confirm direct binding and rule out aggregation artifacts (common with hydrophobic indane rings), SPR is required.

Protocol C: Fragment Binding via Biacore
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the target protein (e.g., Kinase domain) to ~3000 RU.

Running Conditions:

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO).

  • Flow Rate: 30 µL/min.

  • Contact Time: 60s (association) / 120s (dissociation).

Procedure:

  • Clean Screen: Inject 3-Indanyl-5-AI at 50 µM.

  • Binding Check: Look for "Square Wave" sensorgrams typical of fast on/off fragment binding.

  • Affinity (Kd): Inject a concentration series (3.125 µM – 100 µM). Fit to a 1:1 Steady State Affinity model.

    • Note: Since the compound is small (~200 Da), the Rmax will be low. Ensure high protein density on the chip.

Cellular Assays: Viability & Target Engagement

Before advancing to efficacy models, cytotoxicity must be assessed.

Protocol D: CellTiter-Glo® Viability Assay
  • Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

  • Seeding: 5,000 cells/well in 96-well opaque plates.

Steps:

  • Seed cells and incubate for 24 hours at 37°C/5% CO₂.

  • Treat with 3-Indanyl-5-AI (0.1 µM – 100 µM) for 48 hours.

  • Add CellTiter-Glo reagent (1:1 volume). Shake for 2 min.

  • Read Luminescence.

  • Result: If IC50 < 10 µM in HEK293, the compound may be non-specifically toxic or hitting a housekeeping gene.

Visualization of Experimental Workflows
Figure 1: Kinase Inhibitor Screening Cascade

This diagram outlines the logical flow from stock preparation to hit validation for 3-Indanyl-5-AI .

KinaseScreening Start Compound: 3-Indanyl-5-AI (Solid Powder) Solubility Physicochemical Profiling (DMSO Solubility & Aggregation Check) Start->Solubility BiochemScreen Primary Screen: ADP-Glo Assay (Single Point @ 10 µM) Solubility->BiochemScreen Pass HitDecision Inhibition > 50%? BiochemScreen->HitDecision DoseResponse IC50 Determination (10-point titration) HitDecision->DoseResponse Yes Discard Discard / Optimize Scaffold HitDecision->Discard No Biophysical Orthogonal Confirmation (SPR / Thermal Shift) DoseResponse->Biophysical IC50 < 1 µM Cellular Cellular Target Engagement (Western Blot / NanoBRET) Biophysical->Cellular Binding Confirmed

Caption: Workflow for validating 3-Indanyl-5-AI as a kinase inhibitor hit, moving from biochemical screening to biophysical confirmation.

Figure 2: Proposed Binding Mode (Conceptual)

A schematic representation of how the 5-amino-isoxazole scaffold typically interacts with the Kinase Hinge region.

BindingMode Hinge Kinase Hinge Region (Glu - Met - Leu) Isoxazole Isoxazole Ring (Acceptor) Hinge->Isoxazole H-Bond (Acceptor) Amine C5-Amine (Donor) Isoxazole->Amine Indane Indane Ring (Hydrophobic Pocket) Isoxazole->Indane Amine->Hinge H-Bond (Donor) Indane->Hinge Van der Waals (Gatekeeper)

Caption: Conceptual binding mode of 3-Indanyl-5-AI. The amine and isoxazole nitrogen form a donor-acceptor motif with the kinase hinge.

References
  • Lombardo, T. C., et al. (2004). "Aminoisoxazoles as Potent Inhibitors of GSK-3β." Bioorganic & Medicinal Chemistry Letters. Link

  • Ploypradith, P. (2004). "Development of Isoxazole-Based Drugs: A Review." Acta Pharmaceutica. Link

  • Zhang, J., et al. (2009). "Assay Development for Kinase Inhibitors: ADP-Glo vs. Radiometric Methods." Assay Drug Dev Technol. Link

  • Erlanson, D. A., et al. (2016). "Fragment-Based Drug Discovery: Trends and Techniques." Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. (2024). "this compound (CAS 1020955-13-8)." National Center for Biotechnology Information. Link

Sources

Reagents required for the cyclization of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reagents and methodologies required to cyclize 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (referred to herein as Substrate-A ). The 5-amino-isoxazole moiety is a versatile dinucleophile, capable of reacting with biselectrophiles to form pharmacologically privileged fused systems, most notably isoxazolo[5,4-b]pyridines .

These fused scaffolds are critical in medicinal chemistry, often serving as bioisosteres for quinolines in kinase inhibitor design (e.g., targeting EGFR or VEGFR). This note prioritizes the One-Pot Multicomponent Reaction (MCR) approach for its atom economy, scalability, and operational simplicity, while also providing the classical Gould-Jacobs type protocol for industrial scale-up.

Mechanistic Insight & Reagent Selection

The cyclization of Substrate-A relies on the reactivity of the C-4 carbon (soft nucleophile) and the exocyclic amine nitrogen (hard nucleophile). The choice of reagents dictates the regioselectivity and oxidation state of the final fused ring.

Reagent Selection Guide
Target ScaffoldCo-Reagent (Electrophile)Catalyst/PromoterSolvent SystemMechanism Note
Isoxazolo[5,4-b]pyridine (Dihydropyridine core)Aryl Aldehydes + 1,3-Dicarbonyls (e.g., Dimedone, Ethyl Acetoacetate)Piperidine or L-Proline Ethanol or Methanol (Reflux)Hantzsch-type MCR.[1][2] Knoevenagel condensation followed by Michael addition and cyclization.
Isoxazolo[5,4-b]pyridine (Aromatic core)Diethyl ethoxymethylenemalonate (EMME) Diphenyl Ether (High T) or POCl₃ Dowtherm A or NeatGould-Jacobs reaction. Formation of enamine intermediate followed by thermal cyclization.
Isoxazolo[4,5-d]pyrimidine Orthoesters (e.g., Triethyl orthoformate) + Ammonia Acetic Anhydride Toluene or DMFRing closure via N-C-N formation.

Strategic Visualization: Reaction Pathways

The following diagram illustrates the critical decision points in the cyclization workflow for Substrate-A .

G Substrate 3-(2,3-dihydro-1H-inden-5-yl) -1,2-oxazol-5-amine Path1 Pathway A: Multicomponent Reaction (Hantzsch-Type) Substrate->Path1 Path2 Pathway B: Thermal Cyclization (Gould-Jacobs) Substrate->Path2 Reagents1 Aldehyde (R-CHO) + 1,3-Dicarbonyl + Piperidine Path1->Reagents1 Reagents2 EMME (Diethyl ethoxymethylene malonate) Path2->Reagents2 Intermediate1 Intermediate: Benzylidene Adduct Reagents1->Intermediate1 Knoevenagel Condensation Intermediate2 Intermediate: Enaminone Reagents2->Intermediate2 Addition- Elimination Product1 4-Aryl-4,7-dihydro isoxazolo[5,4-b]pyridine Intermediate1->Product1 Michael Addn. + Cyclization Product2 Ethyl 4-hydroxyisoxazolo [5,4-b]pyridine-5-carboxylate Intermediate2->Product2 Thermal Cyclization (>200°C)

Caption: Divergent synthetic pathways for Substrate-A based on target scaffold requirements.

Detailed Protocol: Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is optimized for library generation in drug discovery. It utilizes a "green" solvent system and organocatalysis to minimize toxic waste.

Target Product: 4-Aryl-3-(2,3-dihydro-1H-inden-5-yl)-4,7-dihydroisoxazolo[5,4-b]quinolin-5(6H)-one (using Dimedone).

Required Reagents
  • Substrate-A: 1.0 equivalent (approx. 214 mg for 1 mmol scale).

  • Aromatic Aldehyde: 1.0 equivalent (e.g., 4-Chlorobenzaldehyde for validation).

  • Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): 1.0 equivalent.

  • Catalyst: Piperidine (10 mol%) or L-Proline (20 mol%).

  • Solvent: Ethanol (Absolute) or Methanol.

Step-by-Step Methodology
  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-A (1.0 mmol) and the Aromatic Aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Activate: Add Dimedone (1.0 mmol) to the mixture.

  • Catalyze: Add Piperidine (2-3 drops) or L-Proline (23 mg). The mixture may become slightly turbid.

  • Reflux: Heat the reaction mixture to reflux (78°C) with stirring.

    • Critical Checkpoint: Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the aldehyde spot is the primary indicator of progress. Reaction time is typically 2–4 hours.

  • Precipitation: Upon completion, cool the mixture to room temperature. In many cases, the product precipitates as a solid.

    • If no precipitate:[3] Cool to 0°C in an ice bath for 30 minutes. If still soluble, reduce volume by 50% under vacuum and add cold water (2 mL).

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold Ethanol (2 x 3 mL) followed by Hexanes (5 mL).

  • Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Validation Criteria (Self-Validating System)
  • Appearance: Product should be a white to pale yellow solid.

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of a singlet (or doublet) for the CH at the C-4 position (typically 4.8–5.2 ppm). The NH proton of the dihydropyridine ring typically appears as a broad singlet around 10–11 ppm.

  • Mass Spec: M+1 peak should correspond to [Substrate + Aldehyde + Dimedone - H₂O].

Alternative Protocol: Thermal Cyclization (Gould-Jacobs)

Use this for generating fully aromatic pyridine cores suitable for further functionalization (e.g., chlorination/SNAr).

  • Condensation: Reflux Substrate-A (1 equiv) with Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv) in Ethanol for 3 hours.

  • Isolation 1: Cool and filter the intermediate (aminomethylene malonate derivative).

  • Cyclization: Dissolve the intermediate in Diphenyl Ether (10 mL/g). Heat to 230°C–250°C for 30–60 minutes.

    • Safety Note: Ensure apparatus is open to a bubbler to allow Ethanol gas escape; do not seal.

  • Workup: Cool to room temperature. Dilute with Hexanes to precipitate the product. Filter and wash with Hexanes to remove high-boiling solvent.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete Knoevenagel condensation.Increase catalyst load (Piperidine) to 20 mol%. Switch solvent to Acetic Acid (reflux).
No Reaction Nucleophilicity of amine is low due to steric bulk of indane.Use microwave irradiation (120°C, 15 min, 150 W).
Side Products Bis-imine formation.Ensure stoichiometric balance (1:1:1). Add reagents sequentially: Aldehyde + Dicarbonyl first (30 min), then Substrate-A.

References

  • Lingham, A. R. (2016).[1] Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines. Polyhedron.

  • Nikol'skiy, V. V., et al. (2024).[4] Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.

  • Alizadeh, A., & Hosseini, S. A. (2024). Innovative Ultrasound‐Assisted Synthesis of Isoxazolo[5,4‐b]Pyridines. ResearchGate.

  • RSC Publishing. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods. Chemistry of Heterocyclic Compounds.

Sources

Technical Application Note: Precision Crystallization & Isolation of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The isolation of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (hereafter referred to as Compound A ) presents a classic challenge in process chemistry: balancing the lipophilicity of the fused indane ring with the polarity and hydrogen-bonding potential of the 5-aminoisoxazole motif.[1]

This compound serves as a critical scaffold in the synthesis of novel kinase inhibitors and anti-inflammatory agents. High-purity isolation is paramount to prevent regioisomeric impurities (e.g., 5-substituted-3-amines) from propagating into downstream API (Active Pharmaceutical Ingredient) synthesis.[1] This guide details three distinct crystallization protocols designed to maximize yield, purity, and polymorph stability.

Physicochemical Profile (Predicted)
PropertyCharacteristicProcess Implication
Molecular Weight 214.26 g/mol Moderate molecular size.[1]
Lipophilicity (LogP) ~2.5 - 3.0Good solubility in organic solvents (DCM, EtOAc); poor in water.
pKa (Amine) ~1.5 - 2.5 (Weak base)The 5-amino group is electron-deficient due to the isoxazole ring; salt formation requires strong acids (e.g., HCl, pTsOH).
Thermal Stability ModerateAvoid prolonged heating >60°C to prevent isoxazole ring opening (N-O bond cleavage).

Pre-Formulation: Solubility Mapping

Before initiating bulk crystallization, a solubility screen is required to define the Metastable Zone Width (MSZW).

Solubility Workflow Diagram (DOT)

Solubility_Screening Start Compound A Crude Solvent_Screen Solvent Screening (100 mg/mL) Start->Solvent_Screen Polar Polar Protic (MeOH, EtOH, IPA) Result: Soluble (Hot) Solvent_Screen->Polar High T Coeff NonPolar Non-Polar (Heptane, Hexane) Result: Insoluble Solvent_Screen->NonPolar Anti-solvent Aprotic Polar Aprotic (DMSO, DMF) Result: Highly Soluble Solvent_Screen->Aprotic High Sol Cooling Method 1: Cooling Crystallization Polar->Cooling Preferred Salt Method 3: Reactive Crystallization (Salt Formation) Polar->Salt If Oil/Gum forms AntiSolvent Method 2: Anti-Solvent Precipitation NonPolar->AntiSolvent Precipitant Aprotic->AntiSolvent Solvent

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on solubility interactions.[1]

Protocol 1: Thermodynamic Control (Cooling Crystallization)

Objective: Removal of structurally similar regioisomers and synthesis byproducts. Mechanism: Exploits the steep solubility curve of Compound A in lower alcohols.

Materials
  • Solvent: Ethanol (Absolute) or 2-Propanol (IPA).

  • Anti-solvent (Optional): Water (HPLC Grade).

  • Equipment: Jacketed glass reactor with overhead stirring.[1][2]

Step-by-Step Methodology
  • Dissolution: Charge crude Compound A into the reactor. Add Ethanol (5-7 volumes relative to mass, e.g., 5-7 mL/g).

  • Heating: Heat the slurry to 60°C (reflux for Ethanol). Ensure complete dissolution. Note: If insolubles remain, filter hot through a sintered glass funnel.[2]

  • Cooling Ramp (Critical):

    • Cool from 60°C to 40°C at a rate of 0.5°C/min .

    • Seeding Point: At 40-45°C, add 0.5% w/w seed crystals of pure Compound A to prevent "oiling out."[1]

  • Crystal Growth: Hold at 40°C for 60 minutes to allow seed maturation.

  • Final Cooling: Cool from 40°C to 0-5°C at 0.2°C/min .

  • Isolation: Filter the resulting white/off-white needles.[1] Wash with cold Ethanol (1 volume).

  • Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C as isoxazoles can degrade.[1][2]

Protocol 2: Kinetic Control (Anti-Solvent Precipitation)

Objective: Maximum yield recovery from mother liquors or highly soluble crude mixtures. Mechanism: Rapid reduction of solubility by changing solvent polarity.[2]

Materials
  • Solvent: Ethyl Acetate (EtOAc) or THF.[3]

  • Anti-solvent: n-Heptane or Hexane.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve crude material in EtOAc (3 volumes) at Room Temperature (20-25°C).

  • Clarification: Filter to remove inorganic salts (e.g., NaBr/NaCl from synthesis).

  • Addition:

    • Place the EtOAc solution in a vessel with high-shear agitation (300-400 RPM).

    • Slowly add n-Heptane (dropwise) until the solution turns slightly turbid (Cloud Point).

  • Nucleation: Stop addition and stir for 30 minutes.

  • Completion: Add the remaining n-Heptane (total 6-8 volumes) over 2 hours.

  • Isolation: Filter the granular solid. Wash with 10% EtOAc in Heptane.[2]

Protocol 3: Reactive Crystallization (Salt Formation)

Objective: Isolation of "oily" batches or difficult-to-crystallize free bases.[1] Mechanism: Protonation of the 5-amino group disrupts the crystal lattice energy, often creating high-melting ionic solids.[1]

Process Flow Diagram (DOT)

Salt_Formation Reactor Reactor (Crude in EtOAc) Acid_Add Acid Addition (4M HCl in Dioxane) Reactor->Acid_Add 0-5°C Nucleation Nucleation (Salt Precipitation) Acid_Add->Nucleation Exothermic Filter Filtration (N2 Pressure) Nucleation->Filter Slurry Dryer Vacuum Oven (40°C, <50 mbar) Filter->Dryer Wet Cake

Figure 2: Workflow for converting the free base amine into a stable Hydrochloride salt.

Step-by-Step Methodology
  • Preparation: Dissolve 10g of Compound A in 100 mL Ethyl Acetate. Cool to 0-5°C.[1]

  • Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubbling HCl gas).

    • Observation: A thick white precipitate (Hydrochloride salt) should form immediately.

  • Digestion: Stir the slurry at 0-5°C for 2 hours.

  • Filtration: Filter under nitrogen atmosphere (salts can be hygroscopic).

  • Washing: Wash with cold EtOAc followed by MTBE (Methyl tert-butyl ether) to remove excess acid.[1]

  • Result: The resulting salt is typically more stable and water-soluble than the free base, ideal for biological assays.

Troubleshooting & Critical Quality Attributes (CQA)

IssueRoot CauseCorrective Action
Oiling Out Phase separation occurs before crystallization (Liquid-Liquid Phase Separation).[1]Seed at a higher temperature (closer to saturation point). Use a solvent mixture with better miscibility (e.g., switch from Water/MeOH to IPA/Heptane).
Low Yield High solubility of the Indane moiety in the mother liquor.Cool to lower temperatures (-10°C) or increase anti-solvent ratio.[1]
Color Retention Oxidation products (N-oxides) or polymerized nitriles.[1]Treat the initial solution with Activated Carbon (5% w/w) at 50°C for 30 mins before crystallization.
Polymorph Shift Rapid cooling or aggressive anti-solvent addition.[1][2]Maintain strict cooling ramps (0.2-0.5°C/min).[1] Analyze via XRPD (X-Ray Powder Diffraction).

References

  • General Synthesis of 5-Aminoisoxazoles

    • Perez, M. A., et al. "Synthesis of 3-substituted 5-aminoisoxazoles."[1] Journal of Organic Chemistry, 2020.

  • Crystallization of Heterocyclic Amines: Myerson, A. S. Handbook of Industrial Crystallization. 3rd Edition, Cambridge University Press, 2019. (Standard text for cooling/anti-solvent techniques).
  • Specific Compound Data (CAS 1020955-13-8)

    • BLDpharm Product Datasheet. "this compound Physicochemical Properties."[1] Accessed 2023.[2][4][5][6]

  • Isoxazole Ring Stability

    • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in synthesis: a review." Current Opinion in Drug Discovery & Development, 2005.[2] (Guidance on thermal stability limits).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for enhancing the oral bioavailability of the novel compound 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the systemic exposure of this molecule in preclinical studies. Given that this is a new chemical entity, this guide provides a systematic, first-principles approach to diagnosing the root cause of poor bioavailability and selecting an appropriate formulation strategy. We will proceed from foundational characterization to advanced formulation troubleshooting, providing both the "how" and the "why" for each experimental step.

PART 1: Foundational Characterization - Where Do I Start?

Before attempting to enhance bioavailability, it is critical to understand the underlying physicochemical properties of this compound. Oral drug absorption is primarily governed by two key parameters: solubility in the gastrointestinal fluids and permeability across the intestinal epithelium.[1]

FAQ 1.1: My initial in vivo study shows low oral bioavailability for this compound. What is the first step?

The first step is to determine if the low bioavailability is due to poor solubility, poor permeability, or both. This is often referred to as a preliminary Biopharmaceutics Classification System (BCS) assessment.[1]

  • Actionable Step 1: Determine Aqueous Solubility. You need to measure the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the stomach and intestines).

  • Actionable Step 2: Assess Intestinal Permeability. The gold standard for in vitro permeability assessment is the Caco-2 cell monolayer assay.[2][3][4] This model uses human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the expression of key drug transporters.[2][4]

Workflow for Initial Compound Characterization

G cluster_start Initial Observation cluster_characterization Problem Diagnosis cluster_classification BCS-like Classification cluster_strategy Strategy Selection start Low Oral Bioavailability Observed in PK Study solubility Measure Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Assess Intestinal Permeability (Caco-2 Assay) start->permeability bcs Classify the Problem: - Solubility-limited? - Permeability-limited? - Both? solubility->bcs permeability->bcs strategy Select Appropriate Enhancement Strategy bcs->strategy G start Initial Data: Solubility & Permeability sol_check Is Solubility < 100 µg/mL? start->sol_check perm_check1 Is Permeability (Papp) Low? sol_check->perm_check1 Yes perm_check2 Is Permeability (Papp) Low? sol_check->perm_check2 No sol_enhance Focus: Solubility Enhancement Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations perm_check1->sol_enhance No dual_enhance Focus: Dual Enhancement Strategies: - Lipid-Based Formulations (SEDDS) - Nanosuspensions perm_check1->dual_enhance Yes perm_enhance Focus: Permeability Enhancement Strategies: - Permeation Enhancers - Prodrug Approach perm_check2->perm_enhance Yes no_enhance No Enhancement Needed (Conventional Formulation) perm_check2->no_enhance No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

PART 3: Troubleshooting Formulation Strategies

This section provides detailed FAQs and troubleshooting for the most common solubility enhancement techniques.

A. Amorphous Solid Dispersions (ASDs)

Core Concept: ASDs improve drug dissolution by converting the crystalline drug into a high-energy, amorphous form, molecularly dispersed within a polymer matrix. [5]This prevents recrystallization and can create a supersaturated solution in the gut, which enhances the concentration gradient for absorption. [5][6] FAQ 3.A.1: I made an ASD of this compound, but the dissolution is still poor.

Potential Cause Troubleshooting Steps & Explanation
Poor Polymer Selection The polymer must be miscible with the drug and help maintain supersaturation. Action: Screen different polymers (e.g., PVP K30, HPMC-AS, Soluplus®). A polymer that forms hydrogen bonds with your compound is often a good choice.
Incorrect Drug Loading If the drug loading is too high, the drug may not be fully molecularly dispersed, or the system may be thermodynamically unstable. Action: Prepare ASDs with varying drug loads (e.g., 10%, 25%, 50%) and analyze them using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) indicates good miscibility. [7]
Recrystallization The amorphous form is inherently unstable and can revert to the crystalline state, especially in the presence of moisture. Action: Check for crystallinity using Powder X-ray Diffraction (PXRD). If recrystallization is observed, consider using a polymer with a higher Tg or adding a secondary stabilizing polymer.
"Parachute" Effect is Failing The polymer is not preventing the supersaturated drug from precipitating out of solution. Action: Perform in vitro dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF). If a rapid drop in concentration is seen after reaching Cmax, the formulation is failing. Try a different polymer known for its precipitation inhibition properties, like HPMC-AS. [6]
Protocol 2: Preparation of ASD by Spray Drying
  • Solvent Selection: Identify a common solvent system (e.g., methanol, acetone, dichloromethane) that can fully dissolve both the drug and the chosen polymer. [7]2. Solution Preparation: Prepare a feed solution by dissolving the drug and polymer at the desired ratio (e.g., 25% drug, 75% polymer) to a total solids concentration of 5-10%. [8]3. Spray Drying:

    • Set the spray dryer parameters. Key variables include inlet temperature, drying gas flow rate, and solution feed rate. [5]These must be optimized to ensure the solvent evaporates before the droplets hit the cyclone wall, without thermally degrading the compound.

    • Spray the solution into the heated drying chamber.

  • Powder Collection & Secondary Drying: Collect the resulting ASD powder from the cyclone. Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using PXRD.

    • Miscibility: Confirm a single Tg using DSC.

    • Dissolution: Perform in vitro dissolution testing as described above.

B. Lipid-Based Formulations (SEDDS)

Core Concept: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids). [9][10]The drug is pre-dissolved in the lipid formulation, bypassing the dissolution step in the gut. [10] FAQ 3.B.1: My SEDDS formulation for this compound is not emulsifying properly or the drug is precipitating upon dilution.

Potential Cause Troubleshooting Steps & Explanation
Poor Excipient Selection The drug must have high solubility in the oil phase, and the surfactant must have the appropriate Hydrophilic-Lipophilic Balance (HLB) to form a stable emulsion. Action: Screen the drug's solubility in various oils (e.g., Capryol™ 90, soybean oil) and surfactants (e.g., Kolliphor® EL, Tween® 80). Select the components that provide the highest solubility. [9][11]
Incorrect Oil/Surfactant Ratio The ratio of components is critical for spontaneous emulsification and stability. Action: Construct a ternary phase diagram. This involves preparing numerous formulations with varying ratios of oil, surfactant, and cosurfactant, and visually assessing their emulsification performance in water. This allows you to identify the optimal self-emulsifying region.
Drug Precipitation The drug's solubility in the final emulsion may be lower than in the initial formulation, causing it to crash out upon dilution. Action: Evaluate the formulation's robustness to dilution. Dilute the SEDDS 100x and 1000x in buffer and observe for any precipitation over 24 hours. [12]If precipitation occurs, you may need to increase the surfactant/cosolvent ratio or select an oil where the drug has even higher solubility.
Unstable Emulsion The formed emulsion is not stable and undergoes phase separation or creaming. Action: Measure the globule size of the resulting emulsion using dynamic light scattering. A smaller, more uniform globule size (typically <200 nm) indicates better stability. [11]Adjusting the surfactant HLB value or adding a cosolvent (e.g., Transcutol®) can improve stability.
C. Particle Size Reduction (Nanosuspensions)

Core Concept: Reducing the particle size of a drug to the nanometer range (<1000 nm) dramatically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a significant increase in dissolution velocity. [13] FAQ 3.C.1: I created a nanosuspension, but the particles are aggregating and settling over time.

Potential Cause Troubleshooting Steps & Explanation
Inadequate Stabilization Nanoparticles have very high surface energy and will agglomerate to reduce this energy. A stabilizer (surfactant or polymer) is required to prevent this. Action: Screen different stabilizers. Steric stabilizers (e.g., Pluronics, HPMC) and electrostatic stabilizers (e.g., sodium dodecyl sulfate) are common. [14]The choice depends on the drug's surface properties.
Ostwald Ripening Smaller particles dissolve and redeposit onto larger particles, leading to crystal growth over time. Action: Use a combination of stabilizers or select a polymer that strongly adsorbs to the drug's surface to inhibit crystal growth. Maintaining a uniform, narrow particle size distribution from the start can also minimize this effect.
Incorrect Milling/Homogenization Parameters Insufficient energy input during preparation will fail to reduce particle size effectively. Excessive energy can lead to amorphization or degradation. Action: Optimize the process parameters. For media milling, adjust the milling time, bead size, and stirring speed. [15]For high-pressure homogenization, optimize the pressure and number of cycles.

PART 4: In Vivo Evaluation

After optimizing a formulation in vitro, the final step is to confirm its performance in vivo.

FAQ 4.1: How do I set up a basic pharmacokinetic (PK) study in rats to test my new formulation?

A crossover study design is often preferred to minimize inter-animal variability.

Protocol 3: Rat Oral PK Study
  • Animal Model: Use male Sprague-Dawley or F344 rats (n=3-5 per group). [16]2. Dosing:

    • Group 1 (Control): Administer the unformulated drug as a simple suspension (e.g., in 0.5% methylcellulose) via oral gavage. [17] * Group 2 (Test): Administer your optimized formulation (e.g., ASD dissolved in water, or liquid SEDDS) via oral gavage. The dose should be consistent across groups.

    • A typical gavage volume is 5-10 mL/kg. [17][18]3. Blood Sampling: Collect sparse blood samples (e.g., ~100-200 µL) from the tail or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

  • Comparison: Compare the AUC of the formulated group to the control group. The ratio (AUC_formulated / AUC_control) gives the fold-increase in bioavailability. A significant increase validates your formulation strategy.

References

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Scribd. (n.d.). Caco-2 Permeability Assay Protocol.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • SciSpace. (2023). Self-Emulsifying Drug Delivery System (SEDDS).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Pharmaceutical Technology. (2006). Self-Emulsifying Drug Delivery Systems.
  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • MDPI. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
  • IJSDR. (n.d.). AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS.
  • Monash University. (1997). Formulation of self-emulsifying drug delivery systems.
  • PMC. (n.d.). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS).
  • Scholars Academic and Scientific Publishing. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • PMC. (2012). Nanosuspension: An approach to enhance solubility of drugs.
  • PMC. (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview.
  • PubMed. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling.
  • Scholars Research Library. (n.d.). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs.
  • American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • PubMed. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies.
  • Pharmaceutical Technology. (2021). Enabling Streamlined Formulation Development of Amorphous Solid Dispersion Drug Products.
  • Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability.
  • PMC. (2015). Pharmacokinetic Evaluation of the Equivalency of Gavage, Dietary, and Drinking Water Exposure to Manganese in F344 Rats.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • PMC. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Oral Bioavailability of Mosloflavone.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (n.d.). A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats.

Sources

Validation & Comparative

Comparative Guide: Reference Standard Qualification for 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Compendial Challenge

In the development of novel therapeutics involving the 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine scaffold (hereafter referred to as Ind-Isox-Amine ), researchers face a critical bottleneck: the absence of a pharmacopeial (USP/EP) Certified Reference Material (CRM).

Unlike common APIs (e.g., Acetaminophen), Ind-Isox-Amine is typically sourced as a "Research Chemical" or "Building Block." Relying on a vendor's Certificate of Analysis (CoA) without further qualification introduces significant risk into potency assays and impurity profiling.

This guide objectively compares the three available tiers of reference materials for this analyte and outlines a self-validating protocol to upgrade a "Research Grade" sample into a "Qualified Primary Standard" using quantitative NMR (qNMR) and Mass Balance.

Comparative Analysis: Reference Standard Grades

The following table contrasts the three grades of material available for Ind-Isox-Amine. Note that for this specific molecule, Grade 3 (CRM) is currently commercially unavailable, necessitating the user to perform the qualification described in Grade 2.

FeatureGrade 1: Research Chemical (Vendor Supplied)Grade 2: In-House Qualified Primary Standard (The Gold Standard)Grade 3: Secondary Standard (Working Standard)
Primary Use Synthesis starting material; qualitative ID.Quantitative assays (Potency) ; Calibration of Secondary Standards.Routine QC release testing; Stability studies.[1]
Purity Method HPLC Area % (often ignores water/salts).Mass Balance (

) OR qNMR .
Calibrated against Grade 2 via HPLC.
Traceability None or Vendor Lot only.SI-Traceable (via qNMR Internal Standard or TGA/KF).Traceable to Grade 2.
Uncertainty High / Unknown.Low (< 1.0%).Moderate (Includes Grade 2 uncertainty + transfer error).
Risk Profile High: "98%" by HPLC may actually be 90% w/w due to salts/solvents.Low: Absolute content is established.Low: Provided the calibration against Grade 2 is valid.
Cost Low ($).High (

$) - Time/Labor intensive.
Low ($) - Uses bulk material.[2][3]
Critical Insight: The "Area %" Trap

For Ind-Isox-Amine, the isoxazole ring is susceptible to hydration, and the amine can form salts. A vendor claiming "98% Purity by HPLC" is reporting chromatographic purity. If the sample contains 5% water and 2% inorganic salts (invisible to UV detection), the Assay (w/w) is actually 91%. Using Grade 1 for potency calculations will result in a 9% overdose error.

Technical Protocol: Establishing a Qualified Primary Standard

Since no CRM exists, you must generate one. This protocol combines qNMR (for absolute purity) and HPLC-UV/MS (for impurity profiling).

Phase A: Structural Verification (Identity)

Before quantification, confirm the structure, specifically the integrity of the isoxazole ring which can ring-open under basic conditions.

  • 1H NMR (DMSO-d6):

    • Indane multiplet:

      
       2.0–3.0 ppm (6H).
      
    • Isoxazole C4-H: Singlet ~

      
       5.5–6.0 ppm (Critical diagnostic for ring integrity).
      
    • Amine (-NH2): Broad singlet, exchangeable with D2O.

  • HRMS: Confirm [M+H]+ matches calculated mass (approx 215.1 Da).

Phase B: Absolute Purity via qNMR (The Anchor)

qNMR is superior to Mass Balance for early-phase standards because it does not require identifying every single impurity.

Reagents:

  • Solvent: DMSO-d6 (High solubility for indane moiety; prevents amine exchange broadening).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Rationale: Maleic acid singlet (

      
       6.2 ppm) does not overlap with the Indane aromatics (
      
      
      
      7.0–7.5) or the Isoxazole C4-H (
      
      
      5.8).

Procedure:

  • Weigh ~20 mg of Ind-Isox-Amine (Analyte) and ~10 mg of Maleic Acid (IS) into the same vial using a metrology-grade balance (readability 0.01 mg). Record masses

    
     and 
    
    
    
    .
  • Dissolve in 1.0 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1):

      
       60 seconds (Critical: must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

    • Temp: 298 K.

  • Calculation:

    
    
    
    • 
      : Integral area.[4][5]
      
    • 
      : Number of protons (Isoxazole C4-H = 1; Maleic Acid = 2).
      
    • 
      : Molecular Weight.[6]
      
    • 
      : Purity (as decimal).
      
Phase C: Impurity Profiling (HPLC-UV)

qNMR gives the "Assay" value. HPLC ensures no single impurity exceeds thresholds (e.g., ICH Q3A).

Method Parameters:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

    • Why: The indane group is lipophilic; C18 provides adequate retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (Indane absorption) and 220 nm (Amine/Isoxazole).

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Visualization: Qualification Workflows

Diagram 1: The Reference Standard Decision Tree

This logic flow guides the selection of the appropriate standard grade based on the experimental stage.

ReferenceStandardHierarchy Start Start: Need Reference Standard for Ind-Isox-Amine CheckCRM Is a Pharmacopeial CRM (USP/EP) available? Start->CheckCRM BuyCRM Purchase CRM (Primary Standard) CheckCRM->BuyCRM Yes Sourcing Source High-Purity Research Grade (>98%) CheckCRM->Sourcing No (Current Status) IntendedUse Intended Use? Sourcing->IntendedUse Qualitative ID / Retention Time Marker IntendedUse->Qualitative Qualitative Quantitative Potency / Impurity Quantification IntendedUse->Quantitative Quantitative Qualification Perform Full Qualification (qNMR + HPLC + Water) Quantitative->Qualification GenerateCoA Generate Internal CoA (Assign Purity w/w) Qualification->GenerateCoA UseAsPrimary Use as In-House Primary Standard GenerateCoA->UseAsPrimary

Caption: Decision matrix for selecting and establishing the correct reference standard grade for non-compendial molecules.

Diagram 2: The Self-Validating qNMR Workflow

This diagram illustrates the technical steps to assign absolute purity, ensuring traceability to SI units.

qNMRWorkflow Selection 1. IS Selection (Maleic Acid) Traceable to NIST Weighing 2. Metrology Weighing (Analyte + IS) Readability 0.01mg Selection->Weighing Compatibility Check Acquisition 3. NMR Acquisition (d1 > 5*T1) No NOE effects Weighing->Acquisition Dissolve in DMSO-d6 Processing 4. Processing Phase Correction Baseline Correction Acquisition->Processing Fourier Transform Calculation 5. Purity Calculation (Molar Ratio) Processing->Calculation Integration

Caption: Step-by-step qNMR workflow for establishing absolute purity of the Ind-Isox-Amine standard.

Summary of Recommendations

  • Do not trust vendor "purity" for quantitative work: Commercial sources for Ind-Isox-Amine are typically "Research Grade." A 98% HPLC purity claim often ignores significant water or salt content.

  • Adopt qNMR: For this specific molecule, qNMR using Maleic Acid in DMSO-d6 is the most robust method for assigning potency without requiring a pre-existing standard.

  • Monitor Stability: Isoxazol-5-amines can be labile. Re-qualify the standard every 6 months, checking specifically for ring-opening degradation products via HPLC.

References

  • ICH Q7:Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Section 11.1 "Reference Standards." (Defines Primary vs. Secondary standards).

  • USP General Chapter <11>:USP Reference Standards.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Foundational text on qNMR for reference standards).

  • Bhat, S., et al. (2020). "Impurity profiling of isoxazole derivatives." Journal of Pharmaceutical and Biomedical Analysis. (Context for isoxazole stability).

Sources

Validating Structural Integrity of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine Post-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine presents a classic challenge in heterocyclic chemistry: ensuring the correct regiochemistry of the isoxazole ring while maintaining the integrity of the oxidation-sensitive indane scaffold.[1][2]

This guide provides a rigorous validation framework for researchers. Unlike standard "purity checks," this protocol focuses on structural certification —specifically distinguishing the target 3-aryl-5-amine regioisomer from its thermodynamic alternative, the 5-aryl-3-amine, and detecting subtle oxidative degradation of the benzylic indane carbons.[1]

Part 1: The Structural Challenge (Context)

In the condensation of beta-ketonitriles or enaminones with hydroxylamine—the standard route for this scaffold—thermodynamic control often yields mixtures. The core directive of this validation is to reject the "False Positive" (the wrong isomer) which shares the exact same mass (MW: 200.24 g/mol ) and similar polarity.

The Alternatives: What are we comparing?
CandidateStructure DescriptionRisk Factor
Target Product 3-(Indanyl)-isoxazol-5-amine Desired. High metabolic stability; specific pharmacophore for sulfonamide-class targets.[1]
Alternative A (Regioisomer) 5-(Indanyl)-isoxazol-3-amine Critical Impurity. Often co-synthesized.[1] Indistinguishable by low-res MS. Distinct biological activity profile.[1]
Alternative B (Degradant) Indanone-isoxazole Oxidation Byproduct. Benzylic positions on the indane ring oxidize to ketones (C=O) upon exposure to air/silica.[1]

Part 2: Comparative Analytical Framework

To validate the structure, we compare three analytical tiers. A simple 1H NMR is often insufficient due to the lack of coupling partners on the isoxazole ring.

Table 1: Efficacy of Validation Methods
MethodSpecificity for RegioisomerSensitivity to OxidationThroughputVerdict
1D 1H NMR Low to MediumHighHighInsufficient. Cannot definitively assign C3 vs C5 substitution without reference standards.
LC-MS/MS Low (Isobaric)High (+14/16 Da shift)HighScreening Only. Good for purity, useless for regiochemistry.[1]
2D NMR (HMBC/NOESY) High (Gold Standard) HighMediumREQUIRED. The only solution-phase method to prove connectivity.[1]
Single Crystal XRD AbsoluteN/ALowUltimate Proof. Reserved for scaling up new synthetic routes.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Connectivity Check" (2D NMR Validation)

Objective: To definitively assign the amine group to Position 5 and the Indane group to Position 3 using Heteronuclear Multiple Bond Correlation (HMBC).

Prerequisites:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent amine proton exchange and improve solubility).[1]

  • Concentration: >10 mg/mL.[1]

Step-by-Step Workflow:

  • Acquire 1D Proton Spectrum: Identify the specific singlet for the Isoxazole C4-H (typically

    
     5.0 – 6.0 ppm).[1]
    
  • Acquire 1D Carbon Spectrum: Locate the quaternary carbons of the isoxazole ring (C3 and C5).[1] C5-NH2 usually appears upfield relative to C3-Aryl.[1]

  • Run HMBC Experiment: Set long-range coupling delay to 60-80 ms (optimized for 2-3 bond couplings).

  • The Critical Analysis (The "Kill Step"):

    • Target (3-Indanyl): The Isoxazole C4-H singlet should show a strong correlation to the Indane quaternary carbon (via 3 bonds).[1]

    • Isomer (5-Indanyl): The Isoxazole C4-H singlet will correlate to the Amine-bearing carbon (C3), which has a distinctively different chemical shift.[1]

Protocol B: Benzylic Oxidation Audit (UPLC-MS)

Objective: To detect the formation of 1-indanone or 2-indanone derivatives, a common degradation pathway during silica gel chromatography.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 4 minutes.

Interpretation:

  • Target Peak: [M+H]+ = 201.1.[1]

  • Flagged Impurity: Look for [M+H]+ = 215.1 (Ketone formation, +14 Da) or 217.1 (Hydroxyl formation, +16 Da).[1]

  • Action: If +14/+16 peaks exceed 2%, repurify using neutral alumina instead of silica gel to minimize oxidative stress.

Part 4: Data Interpretation Guide

Use this reference table to interpret your NMR data. Note: Shifts are approximate and solvent-dependent (DMSO-d6).

MoietyProton (

ppm)
MultiplicityDiagnostic Note
Isoxazole C4-H 5.2 – 5.8 Singlet The Anchor. If this is a doublet, you have contamination or a different substitution pattern.[1]
Amine (-NH2) 6.5 – 7.5Broad SingletDisappears on D2O shake.[1]
Indane Ar-H 7.1 – 7.4MultipletsTypical aromatic pattern.[1]
Indane -CH2- (C2) 2.0 – 2.1QuintetThe "bridge" methylene.[1]
Indane -CH2- (C1/3) 2.8 – 3.0Triplet/MultipletBenzylic protons.[1] Check integration: If < 4.0H, suspect oxidation.[1]

Part 5: Visualizing the Validation Workflow

The following diagram outlines the logical decision tree for accepting or rejecting a synthesized batch.

ValidationWorkflow Start Crude Product Isolated LCMS Step 1: UPLC-MS Screen (Mass Check) Start->LCMS MassCheck Mass = 201.1? LCMS->MassCheck OxidationCheck Check +14/+16 Da peaks (Indane Oxidation) MassCheck->OxidationCheck Yes Reject1 REJECT: Wrong Scaffold MassCheck->Reject1 No Reject2 REJECT: Oxidized Product (Repurify on Alumina) OxidationCheck->Reject2 >2% Impurity NMR_1D Step 2: 1H NMR (DMSO-d6) Check Integration OxidationCheck->NMR_1D Clean IntegrationCheck Indane CH2 Integral = 4H? Isoxazole CH = 1H? NMR_1D->IntegrationCheck Reject3 REJECT: Impure/Degraded IntegrationCheck->Reject3 No NMR_2D Step 3: HMBC Experiment (Regio-Validation) IntegrationCheck->NMR_2D Yes CorrelationCheck Isoxazole H4 correlates to Indane Quaternary C? NMR_2D->CorrelationCheck AlternativeCorrelation Isoxazole H4 correlates to Amine C-N? CorrelationCheck->AlternativeCorrelation No Final VALIDATED: 3-(Indanyl)-1,2-oxazol-5-amine CorrelationCheck->Final Yes (Target) AlternativeCorrelation->Reject3 No (Unknown) Isomer IDENTIFIED ISOMER: 5-(Indanyl)-1,2-oxazol-3-amine AlternativeCorrelation->Isomer Yes

Caption: Decision tree for validating regiochemistry and structural integrity of indanyl-isoxazole amines.

References

  • Regioselective Synthesis of Isoxazoles

    • Zhu, S., et al. (2012).[1] "Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones." Organic Letters, 14(1), 314–317.[1]

    • [1]

    • Relevance: Defines the reaction conditions that control the 3- vs 5- isomer formation, establishing the need for the valid
  • NMR Characterization of Indane Derivatives

    • Tutar, A., et al. (2006).[1] "NMR spectral data of some disubstituted indane derivatives." ResearchGate / Functionalization of Indene.

    • Relevance: Provides baseline chemical shifts for the benzylic protons essential for detecting oxidation.[1]

  • General Isoxazole Characterization

    • Kallman, N. J., et al. (2016).[1][3] "Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis." Synthesis, 48, 3537-3543.[1][3]

    • Relevance: Demonstrates the use of in-situ NMR to monitor isoxazole stability and ring-opening tendencies.
  • Specific Compound Record

    • PubChem CID 28603402: this compound.[1]

    • [1]

    • Relevance: Confirms the specific chemical entity and calcul

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine (CAS No. 930784-51-5). As a potentially novel compound with limited publicly available safety data, this guide is built upon a foundational understanding of its core chemical moieties: an indane group, an oxazole ring, and a primary amine. The recommendations herein are derived from established best practices for handling analogous chemical structures to ensure the highest degree of safety for all laboratory personnel.

Hazard Assessment: A Structurally-Informed Perspective

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by evaluating its constituent functional groups.

  • Primary Amine on a Heterocyclic Ring: The primary amine group attached to the oxazole ring is the main driver of potential toxicological concern. Aromatic and heterocyclic amines are a class of compounds that can exhibit properties ranging from skin and eye irritation to more severe hazards such as mutagenicity and carcinogenicity with prolonged or repeated exposure. Therefore, it is prudent to handle this compound as a potential irritant and sensitizer, and to minimize all routes of exposure.

  • Oxazole Moiety: Oxazole-containing compounds are prevalent in medicinal chemistry and are generally stable. However, the overall reactivity and toxicity are heavily influenced by the other substituents on the ring system.

  • Indane Group: The 2,3-dihydro-1H-indene portion of the molecule is a hydrocarbon group that is not expected to contribute significantly to the compound's toxicity profile.

Based on this structural analysis, this compound should be handled with the care afforded to hazardous chemicals, with a primary focus on preventing inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to create a robust barrier against potential exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with nitrile gloves.The outer glove provides primary protection, while the inner glove protects against tears or breaches in the outer layer. Nitrile offers good resistance to a broad range of chemicals.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal around the eyes.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A properly fitted NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders.
PPE Donning and Doffing Workflow

Proper procedure in donning and doffing PPE is critical to prevent cross-contamination. The following diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage location should be clearly labeled with the compound's name and any known hazard warnings.

Step 2: Weighing and Aliquoting
  • All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particulates.

  • Before weighing, decontaminate the work surface and the analytical balance.

  • Use disposable weighing boats or papers to prevent cross-contamination.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Experimental Use
  • Ensure all glassware is clean and dry before use.

  • When performing reactions, use a closed or contained system whenever possible.

  • Maintain a clear and organized workspace to prevent spills and accidents.

  • Have a spill kit readily accessible in the laboratory.

Disposal Plan: Responsible Waste Management

Prope

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.